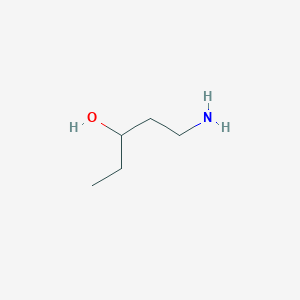

1-Aminopentan-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-aminopentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOTYPSPQZVIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433345 | |

| Record name | 1-aminopentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291535-62-1 | |

| Record name | 1-aminopentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminopentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminopentan-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-aminopentan-3-ol, a chiral amino alcohol with potential applications in organic synthesis and medicinal chemistry. This document summarizes its key physicochemical characteristics, structural identifiers, and provides a foundational understanding for its use in research and development.

Core Chemical Properties

This compound is a primary amino alcohol with a five-carbon backbone. The presence of both an amino (-NH2) and a hydroxyl (-OH) group makes it a versatile building block in chemical synthesis. Its chirality, arising from the stereocenter at the third carbon, is a crucial feature influencing its biological activity and interactions.

Physicochemical Data

The following table summarizes the key quantitative data for this compound, primarily associated with the general structure under CAS number 291535-62-1. It is important to note that some of these values are predicted and may vary from experimentally determined values.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 291535-62-1 | N/A |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Boiling Point (Predicted) | 187.8 ± 13.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 0.9 ± 0.1 g/cm³ | N/A |

| Flash Point (Predicted) | 67.4 ± 19.8 °C | N/A |

| Melting Point | Not available | N/A |

| Solubility in Water | Not available | N/A |

Chemical Structure and Identifiers

The structural arrangement of this compound is fundamental to its chemical reactivity and potential biological function. The following table provides key structural identifiers.

| Identifier | Representation |

| Canonical SMILES | CCC(CCN)O |

| Isomeric SMILES ((S)-enantiomer) | CC--INVALID-LINK--O |

| InChI | InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3 |

| InChI Key | RPOTYPSPQZVIJY-UHFFFAOYSA-N |

Experimental Protocols

General Synthesis Approach

The synthesis of 1,3-amino alcohols like this compound can often be achieved through the reduction of the corresponding β-amino ketones. A general conceptual workflow is outlined below.

Caption: A conceptual workflow for the synthesis of this compound.

General Analytical Approach

The analysis of this compound would typically involve chromatographic techniques to assess purity and characterize the compound. For chiral compounds, specialized chiral chromatography is necessary to separate enantiomers.

Caption: A general analytical workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the involvement of this compound in defined biological signaling pathways. Its structural similarity to other amino alcohols suggests potential interactions with neurotransmitter systems, but this remains an area for further investigation.[1] As a result, a diagram of a specific signaling pathway cannot be provided at this time. Future research in neuropharmacology and medicinal chemistry may elucidate its mechanism of action and biological targets.

Conclusion

This compound is a chiral amino alcohol with established structural and basic chemical properties. While predicted physicochemical data is available, further experimental validation is required. The primary gap in the current scientific literature is the absence of detailed, reproducible experimental protocols for its synthesis and analysis, as well as a clear understanding of its biological activity and potential signaling pathways. This technical guide serves as a foundational resource, highlighting the current knowledge and identifying key areas for future research and development for professionals in the pharmaceutical and chemical industries.

References

(S)-1-Aminopentan-3-ol IUPAC name and CAS number

IUPAC Name: (3S)-1-Aminopentan-3-ol CAS Number: 1446827-53-7

This technical guide provides a comprehensive overview of (S)-1-Aminopentan-3-ol, a chiral amino alcohol with potential applications in research and drug development. Due to the limited availability of published data on this specific molecule, this document summarizes its fundamental properties and outlines putative applications and research workflows based on the characteristics of similar amino alcohols.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-Aminopentan-3-ol is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | Generic |

| Molecular Weight | 103.16 g/mol | Generic |

| IUPAC Name | (3S)-1-aminopentan-3-ol | Internal |

| CAS Number | 1446827-53-7 | Internal |

Synthesis and Chemical Reactions

(S)-1-Aminopentan-3-ol serves as a versatile chiral building block in organic synthesis. The presence of both a primary amine and a secondary alcohol allows for a variety of chemical transformations.

Potential Synthetic Pathways: While specific, detailed experimental protocols for the synthesis of (S)-1-Aminopentan-3-ol are not readily available in peer-reviewed literature, general methods for the synthesis of chiral amino alcohols can be applied. These may include:

-

Asymmetric reduction of an aminoketone: A suitable aminoketone precursor can be stereoselectively reduced to yield the desired (S)-enantiomer.

-

Chiral pool synthesis: Starting from a readily available chiral molecule, a synthetic route can be designed to produce (S)-1-Aminopentan-3-ol.

Key Chemical Reactions: The functional groups of (S)-1-Aminopentan-3-ol allow for several types of reactions:

-

N-Acylation: The primary amine can be readily acylated to form amides.

-

O-Alkylation/O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

-

Cyclization reactions: The bifunctional nature of the molecule allows for its use in the synthesis of heterocyclic compounds.

A generalized workflow for the synthesis and purification of a chiral amino alcohol like (S)-1-Aminopentan-3-ol is depicted below.

Potential Biological and Pharmacological Applications

While specific experimental data on the biological activity of (S)-1-Aminopentan-3-ol is scarce, its structure suggests potential for interaction with biological systems, particularly in the central nervous system.

Neurotransmitter Modulation: Amino alcohols are known to interact with various components of the nervous system. It is hypothesized that (S)-1-Aminopentan-3-ol could act as a modulator of neurotransmitter systems. This could occur through several mechanisms, including:

-

Receptor binding: The molecule may act as a ligand for neurotransmitter receptors.

-

Enzyme inhibition: It could potentially inhibit enzymes involved in the synthesis or degradation of neurotransmitters.

-

Precursor activity: It may serve as a precursor for the synthesis of other neuroactive molecules.

Antimicrobial Properties: Some amino alcohols have demonstrated antimicrobial activity. Further investigation would be required to determine if (S)-1-Aminopentan-3-ol possesses similar properties against various bacterial or fungal strains.

A hypothetical workflow for the initial biological screening of (S)-1-Aminopentan-3-ol is presented below.

Conclusion and Future Directions

(S)-1-Aminopentan-3-ol is a chiral molecule with potential as a building block in synthetic chemistry and as a candidate for biological screening. The lack of detailed published research on this compound presents an opportunity for further investigation into its synthesis, characterization, and biological activities. Future research should focus on developing efficient and stereoselective synthetic routes, followed by a comprehensive evaluation of its pharmacological and toxicological profiles to uncover its therapeutic potential.

Physical and chemical properties of 1-Aminopentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-aminopentan-3-ol, a valuable amino alcohol intermediate in organic synthesis and potential building block for novel therapeutic agents. While experimental data for this specific compound is limited in publicly available literature, this document compiles predicted properties, general characteristics of related compounds, and methodologies for its synthesis and analysis, offering a foundational resource for researchers.

Chemical Identity and Physical Properties

This compound is a primary amino alcohol with the chemical formula C₅H₁₃NO. Its structure features a five-carbon chain with an amino group at the 1-position and a hydroxyl group at the 3-position. The presence of a chiral center at the carbon bearing the hydroxyl group indicates that this compound can exist as a pair of enantiomers, (R)-1-aminopentan-3-ol and (S)-1-aminopentan-3-ol.

Table 1: Predicted Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | - |

| Molecular Weight | 103.16 g/mol | - |

| CAS Number | 291535-62-1 | [1] |

| Appearance | Liquid (Predicted) | [2] |

| Boiling Point | 187.8 ± 13.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 0.9 ± 0.1 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.450 (Predicted) | [1] |

| Flash Point | 67.4 ± 19.8 °C (Predicted) | [1] |

| Vapor Pressure | 0.2 ± 0.8 mmHg at 25°C (Predicted) | [1] |

| LogP | -0.24 (Predicted) | [1] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of 1,3-amino alcohols like this compound is through the reduction of the corresponding β-aminoketone. In this case, the precursor would be 1-aminopentan-3-one.

General Experimental Protocol for the Reduction of a β-Aminoketone: [3]

This protocol describes a general method for the reduction of β-enaminoketones, which can be adapted for the synthesis of this compound from 1-aminopentan-3-one.

-

Dissolution: The β-aminoketone (e.g., 1-aminopentan-3-one) is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a protic solvent like isopropyl alcohol.

-

Reduction: A reducing agent, such as sodium metal, is added portion-wise to the solution at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, any unreacted sodium is carefully removed. The reaction mixture is then quenched by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The product is extracted from the aqueous layer using an organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amino alcohol. Further purification can be achieved through techniques like distillation or column chromatography.

Chemical Reactivity

This compound possesses two reactive functional groups: a primary amine and a secondary alcohol. This dual functionality allows it to undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

-

N-Acylation: The primary amino group can readily react with acylating agents such as acyl chlorides or anhydrides to form amides.

-

N-Alkylation: The nitrogen can also be alkylated to form secondary or tertiary amines.

-

O-Acylation/O-Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-aminopentan-3-one.

-

Dehydration: Under acidic conditions, dehydration of the alcohol can lead to the formation of an alkene.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Multiplet for the CH proton at the 3-position (adjacent to OH).- Triplets and multiplets for the CH₂ groups of the pentyl chain.- A broad singlet for the OH and NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR | - A signal for the carbon bearing the hydroxyl group (C-3) in the range of 60-75 ppm.- Signals for the other four carbons of the pentyl chain. |

| IR Spectroscopy | - A broad band in the region of 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching vibrations.- C-H stretching vibrations just below 3000 cm⁻¹.- C-N and C-O stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (103.16 g/mol ).- Fragmentation patterns characteristic of amino alcohols, such as loss of water, and cleavage adjacent to the amino and hydroxyl groups. |

Biological and Pharmacological Significance

Amino alcohols are an important class of compounds in medicinal chemistry and drug development.[3] The specific biological activities of this compound have not been extensively studied. However, its structural isomer, (S)-1-aminopentan-3-ol, has shown potential for neurotransmitter modulation and antimicrobial properties.[4]

Given its structure, this compound could be investigated for a range of potential biological activities, including:

-

As a Precursor for Bioactive Molecules: Its dual functionality makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Interaction with Biological Targets: The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules such as enzymes and receptors.

-

Neurotransmitter Research: As suggested for its isomer, it may have applications in the study of neurotransmitter systems.[4]

Further research is needed to elucidate the specific biological and pharmacological properties of this compound and its enantiomers.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed. It is also reported to cause severe skin burns and eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a starting point for researchers interested in this compound. The lack of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and potential applications of this promising chemical entity.

References

Potential Applications of 1-Aminopentan-3-ol in Neurochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopentan-3-ol is a chiral amino alcohol that presents a compelling scaffold for neurochemical research and drug development. While comprehensive studies on its direct neuropharmacological activity are limited, its structural characteristics suggest a potential for modulation of neurotransmitter systems.[1] This technical guide provides an in-depth overview of the hypothesized neurochemical applications of this compound, detailed experimental protocols for its characterization, and a framework for data presentation. The document is intended to serve as a foundational resource for researchers investigating the potential of this and structurally related compounds in the context of neurological disorders.

Introduction

Amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of more complex molecules, including many pharmaceuticals.[2] Their bifunctional nature, containing both an amino and a hydroxyl group, allows for diverse chemical modifications and interactions with biological targets.[1][2] this compound, particularly its (S)-enantiomer, is noted for its potential to serve as an intermediate in the synthesis of drugs targeting neurological disorders, attributed to its possible ability to modulate neurotransmitter levels.[1] This guide explores the putative neurochemical applications of this compound, focusing on its potential as a modulator of amino acid and monoamine neurotransmitter systems.

Hypothesized Mechanisms of Action and Potential Applications

Given the current absence of extensive research on the direct neuropharmacological profile of this compound, its potential applications are hypothesized based on its structural similarity to known neuromodulators and its classification as an amino alcohol.

Modulation of Amino Acid Neurotransmitter Systems

The structure of this compound bears resemblance to precursors and modulators of the primary inhibitory and excitatory neurotransmitters in the central nervous system (CNS), GABA and glutamate, respectively.

-

GABAergic System Modulation: The amino alcohol moiety could potentially interact with GABA receptors (GABA-A and GABA-B). This interaction could be agonistic, antagonistic, or allosteric, leading to a modulation of inhibitory neurotransmission. Dysregulation of the GABAergic system is implicated in anxiety disorders, epilepsy, and sleep disorders.

-

Glutamatergic System Modulation: Conversely, it could interact with glutamate receptors (e.g., NMDA, AMPA), potentially influencing excitatory signaling. The balance between GABAergic and glutamatergic activity is crucial for neuronal homeostasis, and its disruption is a hallmark of numerous neurological conditions.

Interaction with Monoamine Neurotransmitter Systems

Monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, play crucial roles in mood, cognition, and arousal. The amino group in this compound could allow it to interact with monoamine receptors or transporters.

-

Dopaminergic and Serotonergic Pathways: As a potential ligand for dopamine or serotonin receptors, this compound or its derivatives could influence pathways implicated in depression, addiction, and Parkinson's disease.

Data Presentation: Framework for Quantifying Neurochemical Activity

To systematically evaluate the neurochemical profile of this compound, a standardized approach to data presentation is essential. The following tables provide a template for summarizing key quantitative findings from proposed experimental protocols.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | Ki (nM) ± SEM | n |

| GABA-A | [³H]Muscimol | Data | Data |

| GABA-B | [³H]CGP54626 | Data | Data |

| NMDA | [³H]MK-801 | Data | Data |

| Dopamine D2 | [³H]Raclopride | Data | Data |

| Serotonin 5-HT2A | [³H]Ketanserin | Data | Data |

Table 2: Functional Activity of this compound

| Receptor Target | Assay Type | EC50 / IC50 (nM) ± SEM | Emax (%) | n |

| GABA-A | Electrophysiology (Patch-Clamp) | Data | Data | Data |

| Dopamine D2 | cAMP Accumulation Assay | Data | Data | Data |

| Serotonin 5-HT2A | Calcium Flux Assay | Data | Data | Data |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the neurochemical properties of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of this compound for specific neuroreceptors.

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., HEK293 cells) or from rodent brain tissue.

-

Radiolabeled ligand specific for the target receptor.

-

Non-labeled competing ligand for determination of non-specific binding.

-

This compound stock solution.

-

Assay buffer (specific to the receptor, e.g., Tris-HCl based).

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of the non-labeled competing ligand.

-

Incubate the plate at a specified temperature and duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the bound radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are crucial for determining whether this compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Objective: To characterize the functional activity of this compound at a specific G-protein coupled receptor (GPCR) or ion channel.

Example Protocol: cAMP Accumulation Assay for a Gi-coupled GPCR (e.g., Dopamine D2 Receptor)

Materials:

-

CHO or HEK293 cells stably expressing the target receptor.

-

Forskolin (to stimulate adenylate cyclase).

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. A known agonist for the receptor should be used as a positive control.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a compatible assay kit.

-

Generate a dose-response curve to determine the IC50 (for antagonists) or EC50 and Emax (for agonists) of this compound.

Visualizing Potential Neurochemical Interactions

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway for investigation.

Caption: Experimental workflow for the neurochemical characterization of this compound.

Caption: Hypothetical signaling pathway of this compound via a Gi/o-coupled GPCR.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the reduction of an amino ketone precursor.

General Synthetic Scheme:

-

Starting Material: Ethyl 3-aminopentanoate or a similar precursor.

-

Protection: The amino group is protected, for example, as a carbamate (e.g., Boc-protected).

-

Reduction: The ester is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

-

Deprotection: The protecting group is removed to yield this compound.

Chiral synthesis or resolution techniques can be employed to obtain specific enantiomers, such as (S)-1-Aminopentan-3-ol.

Conclusion and Future Directions

This compound represents a molecule of interest for neurochemical research due to its potential to interact with key neurotransmitter systems. While direct evidence of its neuropharmacological activity is currently sparse, this guide provides a comprehensive framework for its investigation. Future research should focus on executing the outlined experimental protocols to elucidate its binding affinities, functional activities, and potential therapeutic applications. The synthesis of derivatives based on the this compound scaffold could also lead to the discovery of novel CNS-active agents. The systematic approach detailed in this guide will be instrumental in unlocking the full potential of this and related compounds in the field of neurochemistry and drug development.

References

The Versatility of 1-Aminopentan-3-ol in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopentan-3-ol, a chiral amino alcohol, is emerging as a valuable precursor in the synthesis of complex molecular architectures for the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for a diverse range of chemical transformations, making it an attractive building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in pharmaceutical synthesis, complete with experimental details and quantitative data. While direct synthesis of a marketed drug from this compound is not widely documented in publicly available literature, its structural motif is found in various developmental and patented compounds, highlighting its potential in medicinal chemistry. This guide will focus on the synthesis of a key intermediate, N-(3-hydroxypentyl)acetamide, to illustrate the utility of this precursor.

Core Chemical Transformations

The reactivity of this compound is centered around its two functional groups: the amino group and the hydroxyl group. These sites allow for a variety of chemical modifications.

Key Reactions:

-

Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce various substituents and build molecular complexity.

-

Nucleophilic Substitution: The hydroxyl group can be a leaving group in nucleophilic substitution reactions, enabling the formation of ethers and esters.

-

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-aminopentan-3-one, another versatile intermediate.

Synthesis of a Key Intermediate: N-(3-hydroxypentyl)acetamide

To demonstrate a practical application of this compound as a precursor, this section details the synthesis of N-(3-hydroxypentyl)acetamide. This compound can serve as a more advanced building block for further elaboration in a drug discovery program.

Experimental Protocol: Acylation of this compound

This protocol describes the synthesis of N-(3-hydroxypentyl)acetamide from this compound and acetyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield pure N-(3-hydroxypentyl)acetamide.

Expected Data

The following table summarizes the expected quantitative data for the synthesis of N-(3-hydroxypentyl)acetamide.

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by NMR) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.8 (br s, 1H), 3.7 (m, 1H), 3.3 (m, 2H), 2.0 (s, 3H), 1.6 (m, 2H), 1.5 (m, 2H), 0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.5, 72.1, 40.2, 30.1, 23.5, 9.8 |

| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₇H₁₅NO₂: 146.1181; found: 146.1183 |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of an amide derivative from this compound.

Caption: Synthetic and purification workflow for N-(3-hydroxypentyl)acetamide.

Potential Signaling Pathway Involvement

While specific drugs derived from this compound are not yet established, its structural analogs are often found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. The introduction of the 1-amino-3-hydroxypentane moiety can influence a molecule's polarity, hydrogen bonding capacity, and overall conformation, which are critical for receptor binding.

The diagram below illustrates a generalized GPCR signaling cascade, a common target for pharmaceuticals containing amino alcohol functionalities.

Caption: Generalized GPCR signaling pathway targeted by amino alcohol derivatives.

Conclusion

This compound represents a versatile and valuable precursor for the synthesis of novel pharmaceutical intermediates. Its dual functionality allows for the straightforward introduction of diverse chemical motifs, making it a powerful tool in the design and development of new drugs. The synthetic protocol and data presented for the preparation of N-(3-hydroxypentyl)acetamide serve as a practical example of its utility. As drug discovery continues to demand increasingly complex and diverse molecular scaffolds, the importance of chiral building blocks like this compound is expected to grow. Further exploration of its application in the synthesis of biologically active molecules is warranted and holds significant promise for the future of pharmaceutical development.

An In-Depth Technical Guide on the Stereochemistry and Biological Importance of 1-Aminopentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and biological significance of the chiral amino alcohol, 1-aminopentan-3-ol. This document collates available information on its stereoisomers, potential therapeutic applications, and the methodologies used to investigate its properties, serving as a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction to this compound

This compound is a chiral amino alcohol with the molecular formula C₅H₁₃NO. Its structure, featuring a hydroxyl group and an amino group, allows for the existence of two stereoisomers, (S)-1-aminopentan-3-ol and (R)-1-aminopentan-3-ol, due to the chiral center at the third carbon atom. The spatial arrangement of these functional groups is critical, as it dictates the molecule's interaction with biological targets and its subsequent pharmacological effects.

Amino alcohols as a class are significant in medicinal chemistry, serving as building blocks for a wide range of therapeutic agents and acting as chiral auxiliaries in asymmetric synthesis.[1] The presence of both an amine and a hydroxyl group provides dual reactivity, enabling a variety of chemical modifications to produce derivatives with tailored properties.[1]

Stereochemistry and Synthesis

The stereochemistry of this compound is a key determinant of its biological activity. The (S)-enantiomer is more commonly cited in the literature and is commercially available, suggesting its greater utility or ease of synthesis in a stereopure form.

Enantioselective Synthesis:

A generalized workflow for the enantioselective synthesis of a chiral amino alcohol is depicted below:

Chiral Resolution:

For racemic mixtures of this compound, chiral resolution techniques such as chiral High-Performance Liquid Chromatography (HPLC) can be employed to separate the enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Biological Importance and Potential Applications

The biological activities of this compound are not extensively documented in publicly available literature. However, based on the properties of similar amino alcohols and preliminary information, several potential applications can be inferred.

Neurotransmitter Modulation

The structure of this compound suggests a potential to interact with neurotransmitter systems. Simple amino alcohols can sometimes act as precursors or modulators of neurotransmitters. While there is no direct evidence of this compound binding to specific neuroreceptors, its structural similarity to endogenous signaling molecules warrants investigation into its effects on neuronal pathways.

Experimental Protocol: Assessing Neurotransmitter Modulation

A general approach to investigate the potential for neurotransmitter modulation by this compound would involve receptor binding assays.

-

Preparation of Synaptic Membranes: Isolate synaptic membranes from specific brain regions of a suitable animal model.

-

Radioligand Binding Assay: Incubate the synaptic membranes with a radiolabeled ligand known to bind to a specific neurotransmitter receptor (e.g., a dopamine or serotonin receptor antagonist).

-

Competition Assay: Perform the binding assay in the presence of increasing concentrations of (S)-1-aminopentan-3-ol and (R)-1-aminopentan-3-ol.

-

Data Analysis: Measure the displacement of the radioligand by the test compounds to determine their binding affinity (Ki) for the receptor. A lower Ki value indicates a higher binding affinity.

The following diagram illustrates a hypothetical signaling pathway that could be investigated:

Antimicrobial Properties

Amino alcohols are known to exhibit antimicrobial properties, and it is suggested that this compound may also possess such activity. The mechanism of action is often attributed to the disruption of bacterial cell membranes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the stereoisomers of this compound can be quantified by determining their MIC values against various bacterial and fungal strains.

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

-

Serial Dilution: Prepare a series of twofold dilutions of (S)-1-aminopentan-3-ol and (R)-1-aminopentan-3-ol in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The workflow for determining antimicrobial activity is outlined below:

Chiral Building Block in Drug Development

(S)-1-Aminopentan-3-ol is utilized as a chiral building block in the synthesis of more complex pharmaceutical compounds. Its stereochemically defined structure is crucial for creating new chemical entities with specific three-dimensional arrangements, which is often a prerequisite for high-potency and selective drug action.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data regarding the biological activity of the stereoisomers of this compound. The following table is provided as a template for researchers to populate as data becomes available through experimental investigation.

| Stereoisomer | Biological Target | Assay Type | Quantitative Metric (e.g., IC₅₀, MIC) | Reference |

| (S)-1-Aminopentan-3-ol | e.g., Dopamine D2 Receptor | e.g., Radioligand Binding | e.g., Ki (nM) | |

| (R)-1-Aminopentan-3-ol | e.g., Dopamine D2 Receptor | e.g., Radioligand Binding | e.g., Ki (nM) | |

| (S)-1-Aminopentan-3-ol | e.g., Escherichia coli | e.g., Broth Microdilution | e.g., MIC (µg/mL) | |

| (R)-1-Aminopentan-3-ol | e.g., Escherichia coli | e.g., Broth Microdilution | e.g., MIC (µg/mL) |

Conclusion and Future Directions

This compound, particularly its (S)-enantiomer, presents as a molecule of interest for further investigation in the fields of medicinal chemistry and pharmacology. While its role as a chiral building block is established, its direct biological activities remain largely unexplored. Future research should focus on:

-

Comprehensive Biological Screening: Systematic screening of both (S)- and (R)-1-aminopentan-3-ol against a wide range of biological targets, including neurotransmitter receptors, enzymes, and microbial strains.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of derivatives to understand the relationship between the chemical structure and biological activity, which can guide the design of more potent and selective compounds.

-

Elucidation of Mechanisms of Action: In-depth studies to determine the precise molecular mechanisms underlying any observed biological effects.

The generation of robust and specific data for this compound and its derivatives will be crucial in unlocking its full potential as a therapeutic agent or a tool for chemical biology research.

References

A Technical Guide to 1-Aminopentan-3-ol: Commercial Availability, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-Aminopentan-3-ol, a chiral amino alcohol with significant potential in organic synthesis and medicinal chemistry. This document details its commercial availability, summarizes key chemical and physical properties, and outlines its applications as a versatile building block for more complex molecules.

Commercial Availability and Supplier Specifications

This compound is readily available from several chemical suppliers in both its racemic and enantiomerically pure forms, most commonly as (S)-1-Aminopentan-3-ol. The compound is typically supplied for research and development purposes, with capabilities for bulk and custom orders.

Quantitative data from prominent suppliers is summarized in the table below for easy comparison:

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Form |

| American Elements | This compound | 291535-62-1 | C₅H₁₃NO | 103.16 | High purity (99%, 99.9%, 99.99%, 99.999%+) and standard grades (ACS, Reagent, Technical, Pharmaceutical) | Liquid |

| BLD Pharm | This compound | 291535-62-1 | C₅H₁₃NO | 103.16 | Information available upon request (NMR, HPLC, LC-MS, UPLC data)[1] | - |

| Benchchem | This compound | 291535-62-1 | C₅H₁₃NO | 103.16 | Qualified products for research | - |

| Smolecule | (S)-1-Aminopentan-3-ol | - | C₅H₁₃NO | 103.16 | Research grade | In Stock |

| Molport | 1-amino-3-ethylpentan-3-ol | 1369248-66-7 | C₇H₁₇NO | 131.219 | Available from suppliers | - |

Note: The CAS number for the specific enantiomer (S)-1-Aminopentan-3-ol may differ. Purity and available quantities are subject to batch and supplier variations. Researchers are advised to request certificates of analysis for detailed specifications.

Synthesis and Chemical Reactions

The structural characteristics of this compound, featuring both an amino and a hydroxyl group, allow it to participate in a variety of chemical reactions. These functional groups make it a valuable chiral building block in asymmetric synthesis.

General Synthetic Approaches

Several synthetic strategies can be employed to produce this compound and its derivatives:

-

Chiral Pool Synthesis : This method utilizes naturally occurring chiral molecules as starting materials to construct the desired amino alcohol with high enantioselectivity.[2]

-

Asymmetric Synthesis : Catalysts or reagents are used to favor the formation of one enantiomer over the other.[2] This can involve the asymmetric reduction of ketones or the addition of organometallic reagents to imines.

-

Reduction Reactions : Ketones or aldehydes can be selectively reduced to form this compound using reducing agents like lithium aluminum hydride.[2]

Key Chemical Reactions

The dual functionality of this compound allows for a range of chemical transformations:

-

Acylation : The amino group can react with acyl chlorides or anhydrides to form amides, which are important intermediates in medicinal chemistry.[2]

-

Nucleophilic Substitution : The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, enabling the formation of ethers or esters.[2]

-

Dehydration : Under acidic conditions, this compound can undergo dehydration to form alkenes.[2]

-

Oxidation : The alcohol group can be oxidized to a carbonyl group, forming ketones or aldehydes, using common oxidizing agents like potassium permanganate or chromium trioxide.[3]

Applications in Research and Development

The unique structural properties of this compound make it a compound of interest in several scientific domains, particularly in pharmaceutical development and advanced organic synthesis.

Role in Medicinal Chemistry and Drug Discovery

The structure of this compound suggests potential interactions with neurotransmitter systems, making it a candidate for modulation or as a precursor for bioactive compounds.[2] Its derivatives are being investigated for a range of therapeutic applications.

-

Neurological Disorders : It serves as an intermediate in the synthesis of drugs targeting neurological conditions, owing to its potential to modulate neurotransmitter levels.[2]

-

Analgesic and Anti-inflammatory Agents : The compound is a precursor in the synthesis of pharmaceutical agents with potential analgesic and anti-inflammatory properties.[3]

-

Enzyme Studies : In biological research, its unique structural properties are utilized to study enzyme mechanisms and protein-ligand interactions.[3]

While specific signaling pathways directly modulated by this compound are still an active area of research, its structural similarity to other bioactive amino alcohols suggests that binding affinity studies with various receptors and enzymes could be a fruitful avenue of investigation.[2]

Utility in Asymmetric Synthesis

The chirality of this compound is a key feature that makes it a valuable tool in asymmetric catalysis. Chiral amino alcohols are fundamental scaffolds for creating chiral ligands that are essential in metal-catalyzed asymmetric reactions to produce enantiomerically pure products.

An experimental workflow for the utilization of a chiral amino alcohol in synthesis can be visualized as follows:

Future Directions

The versatility of this compound as a chiral building block and its potential biological activity position it as a compound with considerable promise for future research. Further investigation into its specific interactions with biological targets, such as neurotransmitter receptors and enzymes, will be crucial in unlocking its full therapeutic potential. Moreover, the development of novel synthetic methodologies employing this and related amino alcohols will continue to be a valuable endeavor in the field of organic chemistry.

References

An In-depth Technical Guide to the Safe Handling and Storage of 1-Aminopentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Aminopentan-3-ol, a crucial building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | > 100 °C / > 212 °F (for 5-Amino-1-pentanol) | [3] |

| Specific Gravity | 0.987 (for 5-Amino-1-pentanol, 50 wt.% aqueous solution) | [3] |

| Solubility | Soluble in water | [4] |

Toxicological Data

Comprehensive toxicological data for this compound is limited. The hazard classification is based on data from similar compounds. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[5][6]

| Hazard Classification | Category | GHS Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Note: No specific LD50 or LC50 data has been found for this compound.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) - General Protocol

This protocol provides a general methodology for determining the LD50 value of a substance, as specific data for this compound is unavailable. The principles are based on established toxicology testing guidelines.[3][7][8]

-

Animal Selection: Healthy, young adult rats or mice of a single sex (typically females, as they can be more sensitive) are used.[2] Animals are acclimatized to laboratory conditions before the study.

-

Dosage Preparation: The test substance is prepared in a suitable vehicle. If the substance is soluble in water, an aqueous solution is used. For insoluble substances, a suspension in a vehicle like corn oil may be used.

-

Dose Administration: A single dose of the substance is administered to the animals by oral gavage.

-

Dose Groups: Multiple groups of animals (typically 5-10 per group) are given different, increasing doses of the substance.[8] A control group receives only the vehicle.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for a set period, typically 14 days.[2] Observations include changes in skin, fur, eyes, and behavior.

-

Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value, which is the dose estimated to cause mortality in 50% of the animals.[8]

Flash Point Determination - Closed-Cup Method (General Protocol)

The flash point is determined to assess the flammability of a liquid. A common method is the Pensky-Martens closed-cup test.

-

Apparatus: A Pensky-Martens closed-cup tester is used. The apparatus consists of a test cup with a lid, a stirring mechanism, a heat source, and a device to introduce an ignition source.

-

Sample Preparation: The test cup is filled with the sample to a specified level.

-

Heating: The sample is heated at a slow, constant rate while being continuously stirred.

-

Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid in the cup.

-

Flash Point Determination: The flash point is the lowest temperature at which the vapors of the liquid ignite to produce a brief flash.

Handling and Personal Protective Equipment (PPE)

Due to its corrosive and potentially toxic nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.[3]

Personal Protective Equipment

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[9]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3]

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

Store in a cool, dry, and well-ventilated area.[10]

-

Keep containers tightly closed to prevent moisture absorption and contamination.[10]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

-

The substance is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[10]

First Aid Measures

In case of exposure, immediate medical attention is required.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Visualizations

Standard Handling Procedure

Caption: Standard workflow for handling this compound.

Emergency Response: Spillage

References

- 1. This compound | C5H13NO | CID 9964071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 4. Urea - Wikipedia [en.wikipedia.org]

- 5. 3-[(5-Aminoisoquinolin-6-yl)amino]pentan-1-ol | C14H19N3O | CID 106948428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. resources.uta.edu [resources.uta.edu]

- 8. 291535-62-1|this compound|BLD Pharm [bldpharm.com]

- 9. 1-Amino-3-methylpentan-3-ol | 1368876-34-9 | Benchchem [benchchem.com]

- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

Spectral Data Analysis of 1-Aminopentan-3-ol: A Technical Guide

Introduction

1-Aminopentan-3-ol is a chiral amino alcohol with potential applications in organic synthesis and drug development. Its structure, featuring both a primary amine and a secondary alcohol functional group, necessitates thorough characterization to ensure identity and purity. This technical guide provides a comprehensive overview of the expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring high-quality spectral data are also provided for researchers and scientists.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of structural analogs such as 3-amino-1-propanol and 5-amino-1-pentanol.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~0.9 | t | 3H | H-5 | 7.4 |

| ~1.4-1.6 | m | 4H | H-2, H-4 | |

| ~2.7 | t | 2H | H-1 | 6.8 |

| ~3.6 | m | 1H | H-3 | |

| (variable) | br s | 3H | -NH₂, -OH |

Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm). Predicted based on analysis of similar amino alcohols.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~10 | C-5 |

| ~30 | C-4 |

| ~40 | C-2 |

| ~42 | C-1 |

| ~70 | C-3 |

Solvent: CDCl₃. Reference: CDCl₃ (δ = 77.16 ppm). Predicted based on analysis of similar amino alcohols.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Broad, Strong | O-H and N-H stretching |

| 2850-2960 | Medium-Strong | C-H stretching (aliphatic) |

| 1590-1650 | Medium | N-H bending (scissoring) |

| 1050-1150 | Strong | C-O stretching (secondary alcohol) |

| ~1465 | Medium | C-H bending |

Sample form: Neat liquid. Predicted based on characteristic functional group absorptions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 103 | [M]⁺ (Molecular ion) |

| 86 | [M - NH₃]⁺ |

| 73 | [CH(OH)CH₂CH₃]⁺ (α-cleavage) |

| 58 | [CH₂CH₂NH₂]⁺ (α-cleavage) |

| 44 | [CH₂=NH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ (often the base peak for primary amines) |

Ionization method: Electron Ionization (EI). Predicted based on typical fragmentation patterns of amino alcohols.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample. For amino alcohols, which can be polar, DMSO-d₆ or D₂O may be more suitable if solubility in CDCl₃ is low.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample requirement. Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing: The instrument software will automatically perform a background subtraction to yield the absorbance or transmittance spectrum of the sample.

3. Mass Spectrometry (MS)

-

Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, dilute the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL. Due to the polar nature of the amino and hydroxyl groups, derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.

-

Instrumentation: A GC-MS system with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A standard nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

-

Scan Speed: 2-3 scans/second.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. The base peak is often indicative of the most stable fragment.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis and structural elucidation of this compound.

Caption: Experimental workflow for the spectroscopic analysis and structural confirmation of this compound.

Methodological & Application

Synthesis of Enantiomerically Pure (S)-1-Aminopentan-3-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure (S)-1-Aminopentan-3-ol, a valuable chiral building block in the development of pharmaceutical agents. The methods outlined below focus on achieving high enantiomeric purity through chemo- and biocatalytic approaches.

Introduction

(S)-1-Aminopentan-3-ol is a chiral 1,3-amino alcohol. This structural motif is a key component in a wide range of biologically active molecules and pharmaceutical drugs. The precise stereochemical arrangement of the amino and hydroxyl groups is often critical for therapeutic efficacy. Consequently, robust and efficient methods for the synthesis of enantiomerically pure forms of this compound are of significant interest to the scientific and drug development communities. This document details two primary strategies for the synthesis of (S)-1-Aminopentan-3-ol:

-

Chemo-catalytic Asymmetric Transfer Hydrogenation: This approach involves the synthesis of an N-protected aminoketone precursor followed by a highly enantioselective reduction using a well-defined ruthenium catalyst.

-

Biocatalytic Asymmetric Reductive Amination: This method utilizes an engineered enzyme, such as an amine dehydrogenase (AmDH), to directly convert a keto-alcohol precursor into the desired chiral amino alcohol with high enantioselectivity.

Data Summary

The following tables summarize the expected quantitative data for the key synthesis methods described in this document.

Table 1: Chemo-catalytic Asymmetric Transfer Hydrogenation of N-Boc-1-aminopentan-3-one

| Step | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | N-Boc-1-aminopentan-3-one | EDC, HOBt | CH₂Cl₂ | rt | 12 | ~85 | - |

| 2 | (S)-N-Boc-1-aminopentan-3-ol | (S,S)-TsDPEN-Ru complex | HCOOH/Et₃N | 28 | 24 | >90 | >95 |

| 3 | (S)-1-Aminopentan-3-ol | 4M HCl in Dioxane | MeOH | rt | 2 | >95 | >95 |

Table 2: Biocatalytic Asymmetric Reductive Amination of 1-Hydroxypentan-3-one

| Enzyme | Co-factor Regeneration | Substrate Conc. (mM) | pH | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |

| Amine Dehydrogenase (AmDH) | Glucose Dehydrogenase (GDH) | 50 | 9.0 | 30 | 24 | >95 | >99 |

Experimental Protocols

Method 1: Chemo-catalytic Asymmetric Transfer Hydrogenation

This method involves a three-step sequence starting from commercially available reagents.

Logical Workflow for Chemo-catalytic Synthesis

Caption: Workflow for the chemo-catalytic synthesis of (S)-1-Aminopentan-3-ol.

Step 1: Synthesis of N-Boc-1-aminopentan-3-one

-

To a solution of N-Boc-β-alanine (1.89 g, 10 mmol), 1-hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol) followed by N-methylmorpholine (1.2 mL, 11 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Weinreb amide.

-

Dissolve the crude Weinreb amide in anhydrous THF (40 mL) and cool to 0 °C.

-

Add ethylmagnesium bromide (1 M solution in THF, 12 mL, 12 mmol) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-1-aminopentan-3-one.

Step 2: Asymmetric Transfer Hydrogenation to (S)-N-Boc-1-aminopentan-3-ol

-

Prepare a 5:2 mixture of formic acid and triethylamine.

-

In a Schlenk flask under an argon atmosphere, dissolve the (S,S)-TsDPEN-Ru complex (e.g., --INVALID-LINK--) (0.01 mmol) in the formic acid/triethylamine mixture (10 mL).

-

Add a solution of N-Boc-1-aminopentan-3-one (1.0 g, 4.97 mmol) in the formic acid/triethylamine mixture (5 mL).

-

Stir the reaction mixture at 28 °C for 24 hours.

-

Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to yield (S)-N-Boc-1-aminopentan-3-ol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Step 3: Deprotection to (S)-1-Aminopentan-3-ol

-

Dissolve (S)-N-Boc-1-aminopentan-3-ol (0.5 g, 2.46 mmol) in methanol (5 mL).

-

Add a 4 M solution of HCl in dioxane (5 mL) and stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-1-Aminopentan-3-ol as a solid.

-

The free amine can be obtained by neutralization with a suitable base.

Method 2: Biocatalytic Asymmetric Reductive Amination

This method provides a direct, one-step synthesis from a commercially available keto-alcohol.

Biocatalytic Synthesis Workflow

Caption: Biocatalytic synthesis of (S)-1-Aminopentan-3-ol.

Protocol:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

-

In a temperature-controlled vessel at 30 °C, add the following to the buffer:

-

1-Hydroxypentan-3-one (substrate) to a final concentration of 50 mM.

-

Ammonium chloride (as the amine source) to a final concentration of 1 M.

-

NAD⁺ (cofactor) to a final concentration of 1 mM.

-

Glucose (for cofactor regeneration) to a final concentration of 100 mM.

-

A suitable amine dehydrogenase (AmDH) (e.g., 1-5 mg/mL).

-

A glucose dehydrogenase (GDH) for cofactor regeneration (e.g., 5-10 U/mL).

-

-

Gently agitate the reaction mixture for 24 hours, maintaining the temperature at 30 °C.

-

Monitor the reaction progress by HPLC or GC analysis.

-

Upon completion, terminate the reaction by adding a quenching agent (e.g., an equal volume of acetonitrile) and centrifuging to remove the enzymes.

-

Analyze the supernatant for conversion and enantiomeric excess using chiral HPLC or GC.

-

The product can be purified from the reaction mixture using standard chromatographic techniques.

Conclusion

The chemo-catalytic and biocatalytic methods presented provide effective strategies for the synthesis of enantiomerically pure (S)-1-Aminopentan-3-ol. The choice of method will depend on factors such as substrate availability, cost of catalysts and enzymes, and the desired scale of the reaction. The asymmetric transfer hydrogenation offers a robust chemical route with high enantioselectivity. The biocatalytic approach represents a greener and more direct alternative, often achieving exceptionally high enantiomeric excess under mild reaction conditions. Both protocols can be adapted and optimized for specific research and development needs.

Application Notes and Protocols for the Reduction of β-Enaminoketones to Synthesize γ-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of γ-amino alcohols is of significant interest in medicinal chemistry and drug development, as this structural motif is a key component in a wide array of biologically active molecules and pharmaceuticals, including anti-HIV drugs like Ritonavir and Lopinavir. One of the most direct and efficient methods for preparing these compounds is through the reduction of β-enaminoketones. This approach offers a versatile platform for introducing stereochemical diversity, which is crucial for modulating the pharmacological properties of drug candidates. These application notes provide an overview of various methodologies for the reduction of β-enaminoketones, focusing on diastereoselective and enantioselective strategies, and offer detailed protocols for key transformations.

Synthetic Strategies and Mechanisms

The reduction of the carbonyl group in β-enaminoketones leads to the formation of γ-amino alcohols. The stereochemical outcome of this reduction can be controlled to selectively produce different diastereomers (syn or anti) by carefully selecting the reducing agent, catalyst, and reaction conditions.

The general transformation is depicted below:

Caption: General reaction scheme for the reduction of a β-enaminoketone to a γ-amino alcohol.

Several methods have been developed to achieve this transformation with high efficiency and stereoselectivity. These include diastereoselective reductions using hydride reagents and catalytic asymmetric hydrogenations for enantioselective control.

Diastereoselective Reduction Methods

The diastereoselective reduction of β-enaminoketones allows for the preferential formation of one diastereomer over the other. The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome.

Sodium Borohydride in Acetic Acid

A straightforward and efficient method for the synthesis of syn-γ-amino alcohols involves the reduction of β-enaminoketones with sodium borohydride (NaBH₄) in glacial acetic acid. This method has been shown to produce γ-amino alcohols in high yields with moderate to good diastereoselectivity in favor of the syn product.[1][2]

Catalytic Hydrogenation

Transition metal-catalyzed hydrogenation offers a powerful alternative for achieving high diastereoselectivity. Different catalysts can favor the formation of either the syn or anti diastereomer.

-

Rhodium-Catalyzed Hydrogenation for syn-Diastereomers: The use of a rhodium-based catalyst, such as one prepared in situ from Rh(COD)₂BF₄ and a chiral ligand like (R)-BINAP, can lead to the formation of syn-γ-amino alcohols with excellent diastereoselectivity.

-

Iridium-Catalyzed Asymmetric Transfer Hydrogenation for anti-Diastereomers: Conversely, iridium-catalyzed asymmetric transfer hydrogenation (ATH) using 2-propanol as the hydrogen source can selectively produce anti-γ-amino alcohols. The choice of a chiral ligand is crucial for inducing asymmetry.

Enantioselective Reduction Methods

For the synthesis of chiral γ-amino alcohols, enantioselective reduction strategies are employed. These methods utilize chiral catalysts to control the stereochemistry of the newly formed hydroxyl group.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

A one-pot tandem process involving an aza-Michael addition followed by a Ruthenium-catalyzed asymmetric transfer hydrogenation can produce chiral γ-secondary amino alcohols with high yields and enantioselectivities.[3] This approach is particularly useful for aryl-substituted enones.

Oxazaborolidine-Catalyzed Reduction

The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source, is a reliable method for the enantioselective reduction of ketones.[4][5][6] This method is effective when there is a significant steric difference between the two groups attached to the carbonyl.

Data Presentation

The following tables summarize the quantitative data for various reduction methods of β-enaminoketones, allowing for easy comparison of their efficiencies and selectivities.

Table 1: Diastereoselective Reduction of β-Enaminoketones

| Reducing Agent/Catalyst | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| NaBH₄ | Glacial Acetic Acid | Not specified | 70-98 | 44:56 to 90:10 | [1][2] |

| Rh(COD)₂BF₄ / (R)-BINAP | Not specified | Not specified | High | Excellent for syn | |

| Ir-catalyst / 2-propanol | Not specified | Not specified | High | Excellent for anti | |

| NaBH₃CN | Methanol/HCl | Not specified | Good | 64:36 | [7] |

Table 2: Enantioselective Reduction of β-Enaminoketones

| Catalyst System | Reductant | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ru-catalyst | Isopropanol | High | High | [3] |

| Chiral Oxazaborolidine | Borane (BH₃) | High | High | [4][5][6] |

Experimental Protocols

The following are detailed protocols for key experiments in the reduction of β-enaminoketones.

Protocol 1: Diastereoselective Reduction with Sodium Borohydride in Acetic Acid

This protocol describes a general procedure for the syn-selective reduction of β-enaminoketones.[1][2]

Workflow:

Caption: Experimental workflow for the NaBH₄ reduction of β-enaminoketones.

Materials:

-

β-enaminoketone (1.0 mmol)

-

Glacial acetic acid (10 mL)

-

Sodium borohydride (NaBH₄) (4.0 mmol)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the β-enaminoketone (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (4.0 mmol) in small portions over 15-20 minutes, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding deionized water.

-

Basify the mixture to a pH > 10 by the slow addition of a cooled NaOH solution.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-amino alcohol.

Protocol 2: Diastereoselective Reduction with Sodium Cyanoborohydride in Acidic Medium

This protocol is adapted for the reduction of endocyclic β-enamino esters, which can be extended to other β-enaminoketones.[7]

Materials:

-

β-enaminoketone (4 mmol)

-

Methanol (20 mL)

-

Sodium cyanoborohydride (NaBH₃CN) (15 mmol)

-

Bromocresol green indicator

-

Dilute MeOH-HCl mixture

-

0.1 N NaOH solution (saturated with NaCl)

Procedure:

-

To a stirring solution of the β-enaminoketone (4 mmol) in methanol (20 mL), add a few drops of bromocresol green indicator.

-

Add sodium cyanoborohydride (15 mmol) to the mixture.

-

Add the dilute MeOH-HCl mixture dropwise until the solution turns yellow (pH ~4).

-